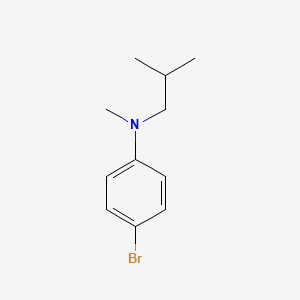

4-Bromo-N-isobutyl-N-methylaniline

Description

4-Bromo-N-isobutyl-N-methylaniline is a brominated aromatic amine derivative characterized by a para-bromo substituent on the benzene ring and two alkyl groups (isobutyl and methyl) attached to the nitrogen atom. The compound’s design combines steric hindrance from the branched isobutyl group with electronic effects from the bromine atom, making it relevant in organic synthesis and material science.

Properties

Molecular Formula |

C11H16BrN |

|---|---|

Molecular Weight |

242.16 g/mol |

IUPAC Name |

4-bromo-N-methyl-N-(2-methylpropyl)aniline |

InChI |

InChI=1S/C11H16BrN/c1-9(2)8-13(3)11-6-4-10(12)5-7-11/h4-7,9H,8H2,1-3H3 |

InChI Key |

UHJGCMVKADZVAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(C)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-isobutyl-N-methylaniline typically involves multi-step reactions. One common method is the bromination of N-isobutyl-N-methylaniline. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-N-isobutyl-N-methylaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isobutyl-N-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced products.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced products.

Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

4-Bromo-N-isobutyl-N-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom can be replaced with various functional groups, making it a versatile building block in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-isobutyl-N-methylaniline depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. In receptor binding studies, it may interact with specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table compares 4-Bromo-N-isobutyl-N-methylaniline with structurally related brominated aniline derivatives, focusing on substituent types and molecular parameters:

Key Observations :

- Steric Effects : The isobutyl group in the target compound likely increases steric hindrance compared to linear alkyl chains (e.g., butyl in ), influencing solubility and reactivity.

- Electronic Effects : The para-bromo substituent enhances electrophilic substitution resistance, a trait shared with analogs like 4-Bromo-N-methylaniline .

- Applications : Bulky substituents (e.g., diaryl groups in ) correlate with material science applications, while smaller alkyl/aryl groups (e.g., benzyl in ) are common in pharmaceutical intermediates.

Crystallographic and Structural Comparisons

- 4-Bromo-N-phenylaniline (C₁₂H₁₀BrN): Orthorhombic crystal system (space group Pccn) with a pitch angle of 53.6° between aromatic rings. Similar brominated amines exhibit C–H⋯N and N–H⋯N interactions, critical for molecular packing .

- 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (C₁₄H₁₃BrN₂O₃): Incorporates methoxy and nitro groups, leading to enhanced hydrogen bonding and thermal stability (molecular weight 337.17) .

- 4-Bromo-N,N-bis(4-butylphenyl)aniline: Exhibits extended conjugation due to diaryl substitution, with a monoclinic crystal structure and π-π stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.